4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by its imidazo[4,5-c]pyridine core fused with a tetrahydro ring and substituted with a 4-isopropylphenyl group. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry, particularly as a candidate for drug development targeting various diseases.
The compound is classified as an imidazopyridine derivative and is cataloged under the chemical identification number 303021-39-8. It is recognized for its structural complexity and potential pharmacological properties, making it a subject of research in fields such as medicinal chemistry and pharmacology .
The synthesis of 4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the condensation of 3,4-diaminopyridine with an appropriate aldehyde or ketone under oxidative conditions. A common method includes the use of carboxylic acids or their equivalents in a condensation-dehydration reaction.
The molecular structure of 4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be represented by its InChI string:
The compound has a molecular formula of C15H19N3 and a molecular weight of approximately 241.33 g/mol. Its structural features include:
4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions:
The outcomes of these reactions depend significantly on the specific reagents and conditions used. For instance:
The mechanism of action for 4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets within biological systems. It may function as an inhibitor or modulator of certain enzymes or receptors that play critical roles in cellular processes.
Further studies are required to elucidate the exact molecular targets and pathways influenced by this compound. Preliminary research suggests potential interactions with Janus kinase pathways, indicating its relevance in inflammatory responses and other physiological processes .
Relevant data regarding melting point or boiling point are not specified in the available literature but can be determined through experimental methods.
The compound has potential applications in medicinal chemistry as a lead compound for developing pharmaceuticals targeting inflammatory diseases and other conditions where Janus kinase inhibition is beneficial. Its structural features allow for modifications that could enhance efficacy and reduce side effects.
The synthesis of 4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine requires meticulous orchestration of ring formation, regioselective functionalization, and stereocontrolled transformations. This fused bicyclic system presents distinctive synthetic challenges due to the presence of multiple nitrogen atoms with varying basicities and potential coordination behaviors, necessitating strategic protection-deprotection sequences and carefully optimized catalytic systems.
The construction of the imidazo[4,5-c]pyridine core typically employs convergent strategies involving pre-formation of either the pyridine or imidazole ring, followed by annulation. A predominant approach initiates with 4-chloro-3-nitropyridine or its derivatives as starting materials. Nucleophilic displacement of the chloro group with protected aminoethanol derivatives yields intermediates susceptible to nitro group reduction and subsequent intramolecular cyclization under reducing conditions, forming the partially saturated tetrahydropyridine ring fused to the imidazole. This sequence effectively builds the tricyclic system but requires precise control over reduction conditions to avoid over-reduction or side reactions [3] [6].
An alternative robust methodology involves Knorr-type condensations. This approach utilizes 4-aminopyridine-5-carbaldehyde derivatives condensed with α-hydroxyketones or α-haloketones. The reaction proceeds via initial Schiff base formation, followed by cyclodehydration, constructing the imidazole ring directly onto the pyridine scaffold. Subsequent stereoselective hydrogenation of the pyridine ring under controlled pressure (typically 3-5 bar H₂) and temperature (50-80°C) in the presence of noble metal catalysts (e.g., PtO₂ or Pd/C) yields the saturated 4,5,6,7-tetrahydro derivative. The hydrogenation step is critical and must be optimized to ensure complete saturation without affecting other sensitive functional groups, such as the aryl ring of the eventual 4-isopropylphenyl substituent or the imidazole nitrogen protecting groups [3] [8].
Table 1: Comparison of Core Assembly Strategies for Imidazo[4,5-c]Pyridine
Strategy | Key Starting Materials | Critical Steps | Advantages | Challenges |
---|---|---|---|---|
Nucleophilic Displacement/Reductive Cyclization | 4-Chloro-3-nitropyridine, Aminoethanol derivatives | Displacement, Nitro reduction, Cyclization | Good regiocontrol, Amenable to diversification | Requires nitro reduction control, Multi-step |
Knorr-Type Condensation | 4-Aminopyridine-5-carbaldehydes, α-Hydroxyketones | Schiff base formation, Cyclodehydration | Direct imidazole formation, Convergent | Potential for regioisomers if asymmetric ketones used |
Post-Functionalization Hydrogenation | Imidazo[4,5-c]pyridine (unsaturated) | Catalytic hydrogenation (PtO₂, Pd/C) | Late-stage saturation, Flexibility | Stereoselectivity control, Catalyst poisoning risk |
Introduction of the 4-isopropylphenyl group at the C4 position of the tetrahydroimidazopyridine core represents a critical and often challenging step due to the steric congestion and potential coordination of the ring nitrogens to metal catalysts. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling, have emerged as the most effective and widely employed methodology. This requires prior synthesis of a suitable coupling partner on the core structure, typically a halogen (chloro or bromo) or triflate group at the C4 position [3] [10].
The halogenated precursor, often 4-chloro-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (suitably protected), undergoes coupling with 4-isopropylphenylboronic acid or its pinacol ester. Catalyst selection is paramount for success. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used, but more active and sterically demanding catalysts like SPhos-Pd-G2 or XPhos-Pd-G2 (e.g., [2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl][2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate) offer significant advantages in terms of efficiency and functional group tolerance. These bulky, electron-rich phosphine ligands facilitate oxidative addition into the relatively unreactive C-Cl bond and mitigate catalyst deactivation by coordinating heteroatoms [10].
Reaction optimization focuses on several parameters:
Table 2: Optimization Parameters for Suzuki-Miyaura Coupling at C4
Parameter | Options/Values | Impact on Coupling | Considerations for 4-Isopropylphenyl Introduction |
---|---|---|---|
Catalyst System | Pd(PPh₃)₄, Pd(dppf)Cl₂, SPhos-Pd-G2, XPhos-Pd-G2 | Activity, Stability, Functional Group Tolerance | Bulky ligands (SPhos, XPhos) reduce heteroatom poisoning |
Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N, iPr₂NEt | Transmetalation efficiency, Substrate stability | Cs₂CO₃ often optimal for C-Cl activation; Organic bases for anhydrous conditions |
Solvent | Dioxane, Toluene, DME, DMF/H₂O, THF | Solubility, Reaction Temperature, Boronic Acid Stability | Toluene preferred for high T; Minimal water content crucial |
Temperature (°C) | 80, 90, 100, 110, 120 | Reaction Rate, Competing Side Reactions | 90-110°C often optimal balance for rate vs. selectivity |
Protecting Group | Pivaloyl, SEM, Benzyl, Tosyl | N-Coordination potential, Stability under basic/thermal conditions | SEM and pivaloyl offer best compromise of stability and low Pd-coordination |
The presence of three nitrogen atoms within the imidazo[4,5-c]pyridine core – two within the imidazole ring (N3, potentially N1) and one within the tetrahydropyridine ring (N7) – necessitates strategic protection during synthesis, particularly during the C4 functionalization step (cross-coupling) and the pyridine ring hydrogenation step. Unprotected nitrogens can act as ligands, poisoning metal catalysts (Pd during coupling, Pt/Pd during hydrogenation), or can undergo undesired alkylation/acylation. The choice of protecting group must balance stability during specific reaction steps with ease of removal under conditions that do not degrade the core structure or the 4-isopropylphenyl substituent [3] [8].
Deprotection Challenge: The major drawback is the difficulty of removal. Standard basic hydrolysis (e.g., NaOH/MeOH) can be inefficient or require harsh conditions potentially affecting other functionality. Alternative deprotection methods are crucial, often employing nucleophiles beyond hydroxide. Hydride transfer agents (e.g., LiAlH₄ in controlled amounts, DIBAL-H) or strong nucleophiles like thiolates (e.g., PhSNa) have been successfully applied. Recent systematic studies highlight complementary protocols using alkoxides or hydrolysis under specific conditions for efficient pivaloyl removal from related N-heterocycles without core degradation [3] [8].
SEM Group (TMSCH₂CH₂OCH₂-): The [2-(Trimethylsilyl)ethoxy]methyl group offers robust protection for imidazole nitrogens (N1 or N3).
Coordination Potential: While less bulky than pivaloyl, SEM protection generally reduces nitrogen basicity and coordination strength sufficiently for most catalytic steps when used appropriately. However, its ether oxygen could potentially coordinate in some cases, requiring careful catalyst selection [8].
Carboxy Protecting Groups at C6: For intermediates like those described in patent literature (e.g., carboxylic acid derivatives at the C6 position of the tetrahydropyridine ring), protecting groups such as methyl or ethyl esters, or tert-butyl esters, are commonly employed. These groups are stable during core assembly, hydrogenation, and cross-coupling. They are cleaved under standard acidic (tert-butyl) or basic (methyl, ethyl) hydrolysis conditions later in the synthesis [8].
The optimal protecting group strategy often involves protecting the most nucleophilic/impediment-causing nitrogen (typically an imidazole N-H) with a group like SEM or pivaloyl prior to critical metal-catalyzed steps (C-H activation if used, halogenation, cross-coupling, hydrogenation). Protection of the tetrahydropyridine nitrogen (N7) is less common unless its basicity interferes with specific reactions, as it is less likely to coordinate strongly than the sp² hybridized imidazole nitrogens. The sequence of protection, functionalization, and deprotection requires careful planning to ensure efficiency.
The final reduction of the pyridine ring within the 4-(4-isopropylphenyl)imidazo[4,5-c]pyridine precursor to yield the saturated 4,5,6,7-tetrahydro derivative is a pivotal stereoselective transformation. This step must achieve complete conversion to the tetrahydro form while controlling stereochemistry at the ring junctures (C4a and C7a, or C4 and C6/C7 depending on numbering) and avoiding reduction of the imidazole ring or the aryl substituent. Catalyst selection and solvent environment are critical determinants of success [3] [9].
Bimetallic Catalysts: Systems like Pd-Cu/Al₂O₃ have been explored for selective alkyne reductions and offer potential benefits for complex heterocycle hydrogenation by modifying the electronic properties of the active sites. The Cu component can act as a dopant, potentially reducing over-reduction tendencies of Pd. Preparation protocols, such as the order of metal deposition on the support (e.g., adding alumina to metal colloids vs. adding metal mixtures to alumina suspensions), significantly influence particle size, distribution, and ultimately catalytic performance (activity and selectivity) [9].
Solvent Effects: The solvent profoundly impacts reaction rate, stereoselectivity, and catalyst stability.
Ether Solvents (CPME - Cyclopentyl Methyl Ether): Emerging as a greener alternative to THF or dioxane. It possesses a higher boiling point, better stability, and lower water solubility. Hydrogenations performed in CPME can exhibit different activity and selectivity profiles compared to protic solvents like i-PrOH. Catalyst preparation in CPME (e.g., for Pd/Al₂O₃) can lead to smaller, better-dispersed metal particles compared to preparation methods involving water or other solvents, potentially enhancing catalytic efficiency in the subsequent hydrogenation step within the same solvent [9].
Additives for Selectivity Modulation: Incorporating additives is a powerful strategy to enhance stereoselectivity and prevent over-reduction.
The hydrogenation step for synthesizing 4-(4-isopropylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine demands empirical optimization, balancing catalyst type and loading, solvent choice, H₂ pressure (typically 1-5 bar), temperature (RT to 80°C), and potential additives to achieve complete conversion with high stereoselectivity and minimal byproduct formation. The steric and electronic influence of the 4-isopropylphenyl group must also be considered during this optimization.
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2
CAS No.: